5,8-Edeto

説明

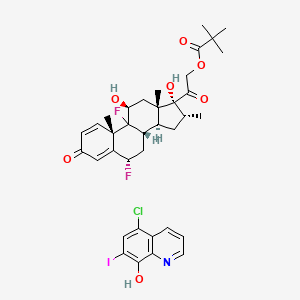

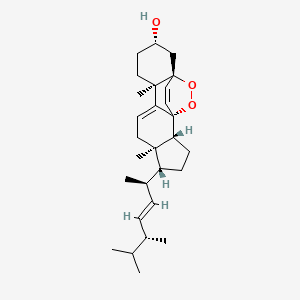

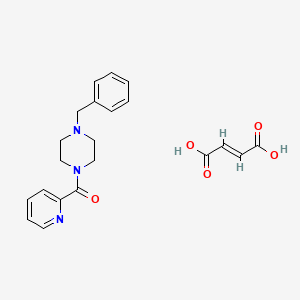

5,8-Edeto is a natural product found in Fuscopostia leucomallella with data available.

科学的研究の応用

1. Enhancing Learning Outcomes in Science Education

The application of scientific approaches, such as the 5E instructional model, in science education significantly improves students' learning outcomes and motivation. This approach is characterized by engaging students in a more interactive and inquiry-based learning process. For instance, a study by Amir and Haling (2019) demonstrated the effectiveness of a scientific approach in elementary science education, highlighting improvements in student motivation and learning outcomes (Amir & Haling, 2019).

2. Optimizing Experimental Design in Science

The optimization of experimental design in scientific research is crucial for achieving insightful results and managing the balance between information gain and experimental costs. Nöh et al. (2018) discussed this in the context of carbon labeling experiments in metabolic flux analysis, emphasizing the importance of multi-criteria optimization for efficient experimental design (Nöh et al., 2018).

3. Impact of Inquiry-Based Learning on Academic Achievement

Inquiry-based learning, particularly in STEM (Science, Technology, Engineering, Mathematics) education, has a positive impact on academic achievement. Büyükdede and Tanel (2019) found that STEM activities increased the academic achievement of prospective teachers and enhanced their opinions on the effectiveness of these activities (Büyükdede & Tanel, 2019).

4. Exploring Data Analysis in Scientific Research

Exploratory data analysis (EDA) plays a foundational role in inductive scientific research. It aids in the discovery and exploration of empirical phenomena, as highlighted by Jebb, Parrigon, and Woo (2017). Their work underscores the importance of EDA in enhancing scientific credibility and maximizing data value (Jebb, Parrigon, & Woo, 2017).

5. Educational Strategies in Science Experimentation

Effective educational strategies in science experimentation, such as transitioning from engineering to science models, can significantly enhance students' understanding of scientific inquiry processes. Schauble, Klopfer, and Raghavan (1991) discussed how this transition improves students' abilities to establish causal relationships in scientific experiments (Schauble, Klopfer, & Raghavan, 1991).

作用機序

Target of Action

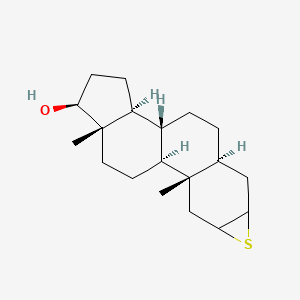

5,8-Edeto is an important steroid derived from medicinal mushrooms It’s known to inhibit ht29 cell growth, suggesting that it may target cellular processes involved in cell proliferation .

Mode of Action

The mode of action of this compound involves the induction of CDKN1A expression . CDKN1A is a gene that encodes a potent cyclin-dependent kinase inhibitor, which functions as a regulator of cell cycle progression at the G1 phase. By inducing CDKN1A expression, this compound causes cell cycle arrest, effectively halting the proliferation of cells .

Biochemical Pathways

Given its role in inducing cdkn1a expression and causing cell cycle arrest, it can be inferred that this compound impacts the cell cycle regulation pathways . The downstream effects would include halted cell proliferation and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and therapeutic effect

Result of Action

The result of this compound’s action is the inhibition of cell growth, specifically in HT29 cells . This is achieved through the induction of CDKN1A expression, which leads to cell cycle arrest and subsequently triggers apoptosis . This suggests that this compound may have potential antitumor activity in several tumor types .

生化学分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,8-Edeto change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its efficacy in inducing cell cycle arrest and apoptosis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces cell cycle arrest and apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is essential for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are critical for its therapeutic efficacy. Studies have shown that this compound is efficiently transported to target cells, where it exerts its antitumor effects.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals ensure that this compound reaches its intended sites of action, enhancing its therapeutic potential.

特性

IUPAC Name |

(1R,2R,5R,6R,10R,13S,15R)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,18-23,29H,9-11,13-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPYIYVSYQRISA-ZJBQAQMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@@]24C=C[C@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86363-50-0 | |

| Record name | 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086363500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

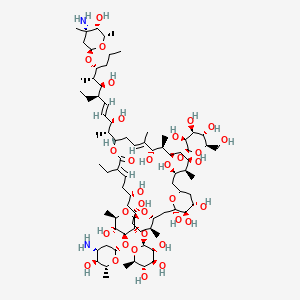

![5-[2-[[2-[9-[(1R)-1-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy-2-oxoethyl]purin-6-yl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B1235940.png)